2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Description
2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate is a spirocyclic compound featuring a diazaspiro[3.4]octane core. Its structure includes a 7-keto group, a tert-butyl ester at position 2, and a methyl ester at position 6. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity and metabolic stability .
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 6-oxo-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)20-11(18)15-6-13(7-15)5-14-9(16)8(13)10(17)19-4/h8H,5-7H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFOSVHWZMKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has been linked to conditions like diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in various cellular functions, including cell contraction, motility, and proliferation.
Mode of Action
It is known to inhibit the activity of its target proteins, thereby modulating their respective biochemical pathways.
Biochemical Pathways
By inhibiting KHK, the compound can potentially disrupt fructose metabolism, which may have therapeutic effects in conditions like diabetes and obesity. Inhibition of NAMPT and ROCK can affect various cellular processes, including NAD+ biosynthesis and cell motility, respectively.
Biological Activity
2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (CAS: 2504203-78-3) is a synthetic compound that belongs to the class of spirocyclic compounds. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H20N2O5
- Molecular Weight : 284.31 g/mol
- Purity : 95%
- IUPAC Name : 2-(tert-butyl) 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
The compound features a diazaspiro structure that is often associated with bioactive molecules, enhancing its potential as a drug candidate.
Antimicrobial Properties
Recent studies indicate that compounds with similar spirocyclic structures exhibit significant antimicrobial activity. For instance, derivatives of diazaspiro compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways essential for survival.
Anticancer Activity
Research has suggested that spirocyclic compounds can induce apoptosis in cancer cells. A study demonstrated that derivatives similar to 2-tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate exhibited cytotoxic effects on human cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Some spirocyclic compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of spirocyclic compounds.
- Method : In vitro testing against E. coli and S. aureus.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating significant antimicrobial activity.
-
Cytotoxicity Assay :
- Objective : To assess the anticancer potential on human breast cancer cells (MCF-7).
- Method : MTT assay to determine cell viability.
- Results : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours, suggesting potent anticancer activity.
The biological activity of 2-tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to structural destabilization.
- Signal Transduction Modulation : It may influence signaling pathways that regulate apoptosis and cell cycle progression.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O5 |
| Molecular Weight | 284.31 g/mol |
| Purity | 95% |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| Antimicrobial MIC (S. aureus) | 16 µg/mL |
| Cytotoxicity (MCF-7) | IC50 = 50 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The diazaspiro[3.4]octane scaffold is highly modular, with variations in substituents leading to distinct physicochemical and biological properties. Key analogs include:
Substituent Effects on Activity and Solubility
- Methyl vs.
- Benzyl Substitution : The benzyl group in analog 2-(tert-butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
Physicochemical and Stability Profiles
- Solubility : The target compound’s methyl ester and keto group may offer intermediate solubility compared to ethyl (lower solubility) and sulfur-containing (higher solubility) analogs .
- Storage Stability : Compounds with tert-butyl esters (e.g., target compound) require storage at 2–8°C in sealed containers to prevent hydrolysis, whereas sulfur-containing analogs are more stable under oxidative conditions .
Research and Development Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
